(2S,3R)-2,3-Bis(trifluoromethyl)piperidine
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Overview
Description
(2S,3R)-2,3-Bis(trifluoromethyl)piperidine is a chiral compound characterized by the presence of two trifluoromethyl groups attached to a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-Bis(trifluoromethyl)piperidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a suitable piperidine derivative with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2,3-Bis(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced piperidine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives.
Scientific Research Applications
(2S,3R)-2,3-Bis(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-2,3-Bis(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylic acid
- Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate
Uniqueness
(2S,3R)-2,3-Bis(trifluoromethyl)piperidine is unique due to the presence of two trifluoromethyl groups, which can significantly influence its chemical and biological properties. This distinguishes it from similar compounds that may have only one trifluoromethyl group or different substituents.
Properties
Molecular Formula |
C7H9F6N |
---|---|
Molecular Weight |
221.14 g/mol |
IUPAC Name |
(2S,3R)-2,3-bis(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H9F6N/c8-6(9,10)4-2-1-3-14-5(4)7(11,12)13/h4-5,14H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
JWKCJWXTADEJAD-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CC(C(NC1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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